![molecular formula C11H16N2 B2985799 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine CAS No. 953754-95-5](/img/structure/B2985799.png)
2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine
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Overview
Description
“2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound is also known as 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine .
Molecular Structure Analysis
The molecular formula of “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is C11H16N2 . The molecular weight is 176.26 . The InChI code is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It is slightly soluble in water . The storage temperature is normal .Scientific Research Applications
Inhibition of RIPK1 for Necroptosis Prevention
The compound has been found to potently inhibit RIPK1, a kinase involved in necroptosis, which is a form of programmed cell death. It shows good kinase selectivity and can protect cells from necroptosis, as well as attenuate necrotic cell death induced by tumor cells both in vitro and in vivo .
Dual PDE4/AChE Inhibition for Alzheimer’s Treatment
Indole derivatives have been designed and synthesized to act as dual inhibitors of PDE4 and AChE, both of which are targets for improving cognitive and memory function. This application is particularly relevant in the treatment of Alzheimer’s disease (AD) .
Synthesis of New Compounds
New compounds with the indole structure have been synthesized for further research and potential applications. These compounds are characterized by various analytical techniques to establish their structure and potential biological activities .
Cancer Treatment
Indole derivatives are increasingly being used as biologically active compounds for the treatment of cancer. They show various biologically vital properties and are being investigated for their efficacy against different types of cancer cells .
Antitubercular Activity
Indole derivatives have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as treatments for tuberculosis .
Safety and Hazards
The compound has been classified with the hazard statements H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” could potentially be of interest in future research and drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, which is a part of this compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIBYPKABRYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine |
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